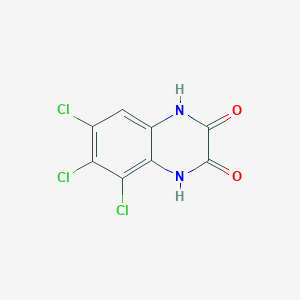
5,6,7-Trichloro-1,4-dihydro-quinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trichloro-1,4-dihydro-quinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trichloro-1,4-dihydro-quinoxaline-2,3-dione typically involves the reaction of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This method is efficient and environmentally friendly, utilizing a simple grinding technique at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trichloro-1,4-dihydro-quinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of oxygen.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
5,6,7-Trichloro-1,4-dihydro-quinoxaline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role as an antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6,7-Trichloro-1,4-dihydro-quinoxaline-2,3-dione involves its interaction with molecular targets such as the NMDA receptor. It acts as an antagonist at the glycine site of the NMDA receptor, inhibiting the receptor’s activity and thereby modulating neurotransmission . This mechanism is of particular interest in the development of treatments for neurological disorders.
Comparison with Similar Compounds
- 6,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione
- 5,6-Dichloro-1,4-dihydro-quinoxaline-2,3-dione
- 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione
Comparison: 5,6,7-Trichloro-1,4-dihydro-quinoxaline-2,3-dione is unique due to the presence of three chlorine atoms, which can influence its reactivity and biological activity. Compared to its similar compounds, it may exhibit different pharmacological properties and chemical reactivity due to the additional chlorine substituent .
Properties
Molecular Formula |
C8H3Cl3N2O2 |
|---|---|
Molecular Weight |
265.5 g/mol |
IUPAC Name |
5,6,7-trichloro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H3Cl3N2O2/c9-2-1-3-6(5(11)4(2)10)13-8(15)7(14)12-3/h1H,(H,12,14)(H,13,15) |
InChI Key |
MVCXAPXDPCEJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


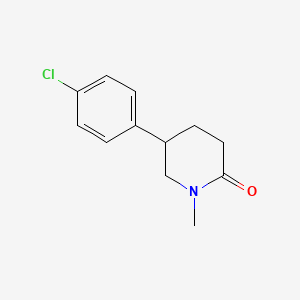
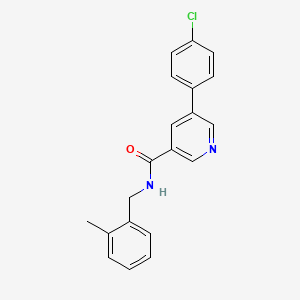
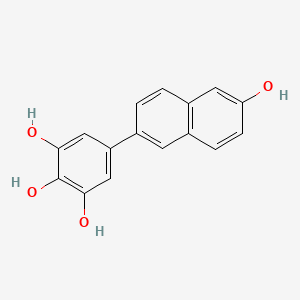

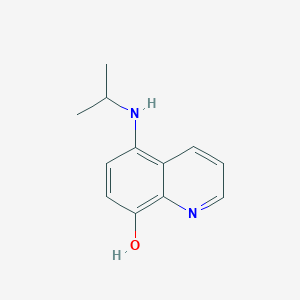
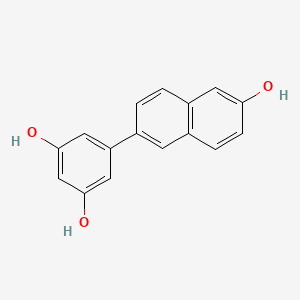
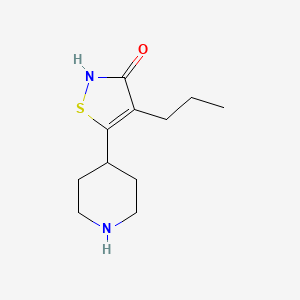
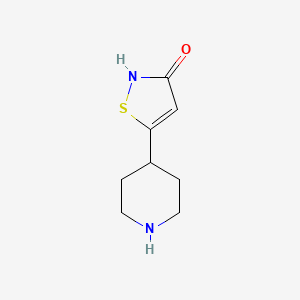
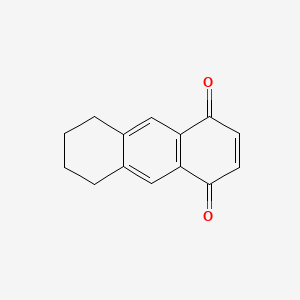
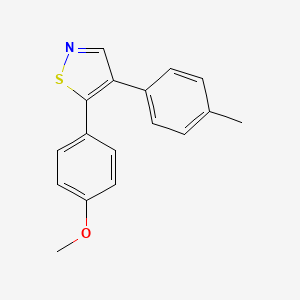
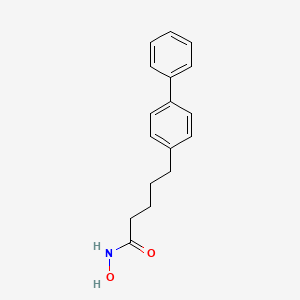
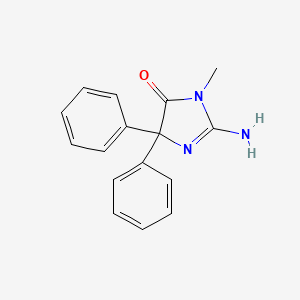
![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)

